2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide
CAS No.: 941982-35-0
Cat. No.: VC4815511
Molecular Formula: C23H21ClN4O2
Molecular Weight: 420.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941982-35-0 |
|---|---|
| Molecular Formula | C23H21ClN4O2 |
| Molecular Weight | 420.9 |
| IUPAC Name | 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3 |
| Standard InChI Key | HYRPLEJGVRMLFK-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Introduction
Molecular Features:
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Core Structure: Pyrazolo[1,5-a]pyrazine, a bicyclic heterocycle.
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Substituents:
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A 4-chlorophenyl group at position 2.
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A keto group at position 4.
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An acetamide moiety substituted with N-ethyl and N-(m-tolyl) groups.
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Synthesis Pathway
The synthesis of this compound likely involves multi-step organic transformations starting from readily available precursors. While specific protocols for this compound are not directly available in the provided literature, general synthetic strategies for similar pyrazolo[1,5-a]pyrazine derivatives can be applied.
General Synthesis Steps:
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Formation of Pyrazolo[1,5-a]pyrazine Core:
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Cyclization of appropriate hydrazine derivatives with di-substituted ketones or aldehydes.
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Use of reagents such as sodium ethoxide or other bases to facilitate the reaction.
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Introduction of Substituents:
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Chlorination at the phenyl ring using chlorinating agents like thionyl chloride or phosphorus oxychloride.
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Functionalization with acetamide derivatives via amidation reactions.
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Final Modifications:
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Alkylation or arylation steps to introduce ethyl and m-tolyl groups on the amide nitrogen.
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Biological Relevance
Pyrazolo[1,5-a]pyrazine derivatives have been extensively studied for their pharmacological properties. The structural features of this compound suggest potential applications in medicinal chemistry.
Potential Activities:
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Anti-inflammatory: Similar compounds have shown selective COX-2 inhibition, reducing gastrointestinal side effects commonly associated with NSAIDs .
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Anticancer: The presence of aromatic substituents and a keto group may facilitate interactions with biological targets like enzymes or DNA .
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Antiviral: Pyrazolo[1,5-a]pyrazines have been investigated for disrupting viral protein-protein interactions .
Mechanism of Action:
The compound's activity may involve:
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Hydrogen bonding through the amide group.
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π-stacking interactions via aromatic rings.
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Covalent or non-covalent binding to active sites in enzymes or receptors.
Research Findings
The following table summarizes findings from related studies on structurally similar compounds:
Although direct studies on this specific compound are lacking in the provided data, its structural similarity to these examples indicates promising potential for further exploration.
Future Directions
To fully understand the utility of this compound:
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Experimental Validation:
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Synthesis under controlled conditions.
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Characterization using NMR spectroscopy, LC-MS, and X-ray crystallography.
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Biological Screening:
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In vitro assays for anti-inflammatory and anticancer activities.
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Molecular docking studies to predict binding affinities with biological targets.
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Structure Optimization:
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Modifications to improve solubility and bioavailability.
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Exploration of different substituents on the pyrazolo[1,5-a]pyrazine core.
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